

An In-Depth Technical Guide to the Chemical Structure of Spheroidene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Spheroidene**

Cat. No.: **B075920**

[Get Quote](#)

Introduction

Spheroidene is an acyclic carotenoid pigment with a characteristic methoxy group, predominantly found in the photosynthetic apparatus of various purple non-sulfur bacteria, such as *Rhodobacter sphaeroides* and *Rhodopseudomonas sphaeroides*.^[1] As a component of the light-harvesting and reaction center complexes, **spheroidene** plays a crucial dual role.^[1] Firstly, it functions as an accessory light-harvesting pigment, absorbing light in the blue-green region of the spectrum (320–500 nm) where bacteriochlorophyll absorbance is minimal and transferring the captured energy to bacteriochlorophyll.^[1] Secondly, it provides essential photoprotection by quenching the triplet states of bacteriochlorophyll, thereby preventing the formation of damaging singlet oxygen.^{[1][2]} This guide provides a detailed examination of its chemical structure, physicochemical properties, biosynthesis, and the experimental protocols used for its characterization.

Chemical Structure and Nomenclature

Spheroidene is a tetraterpenoid, a class of organic chemicals derived from four terpene units. ^[1] Its structure is characterized by a long, conjugated polyene chain, which is responsible for its light-absorbing properties and its distinct brick-red color in purified form.^[1]

- Chemical Formula: C₄₁H₆₀O^{[1][3]}
- Systematic IUPAC Name: (6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-

dodecaene[1][3]

- Common IUPAC Name: (3E)-1-Methoxy-3,4-didehydro-1,2,7',8'-tetrahydro- ψ,ψ -carotene[1]

The molecule's backbone is an open-chain (acyclic) structure with ten conjugated double bonds. A distinguishing feature is the presence of a methoxy group (-OCH₃) at the C1 position of the polyene chain.[1][4]

While often depicted as the all-trans isomer in literature, structural studies using X-ray diffraction on the photosynthetic reaction center of *Rhodobacter sphaeroides* have revealed that **spheroidene** naturally exists in a 15,15'-cis configuration.[1][5] This specific conformation is critical for its efficient function within the protein complex.[5]

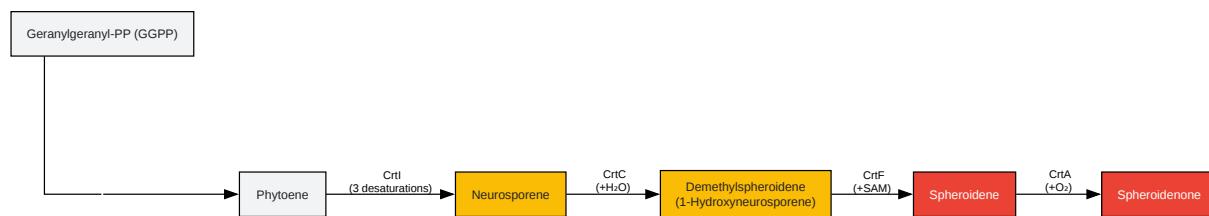
Physicochemical Properties

The extensive π -electron conjugation in **spheroidene** defines its key physicochemical and spectroscopic properties. The following table summarizes essential quantitative data for the all-trans isomer.

Property	Value	Source
Molar Mass	568.93 g/mol	[1][3]
Melting Point	135–138 °C (275–280 °F)	[1]
Absorption Maxima (λ_{max})	425, 451, 482 nm (in n-hexane)	[6]
S_1 Excited State Lifetime	8.7 ps (for N=10 conjugated double bonds)	[2]

Note: The absorption maxima correspond to the vibronic bands of the $S_0 \rightarrow S_2$ electronic transition. The number and position of these peaks can shift depending on the solvent and the local protein environment.[6][7]

Biosynthesis Pathway


The biosynthesis of **spheroidene** is a multi-step enzymatic process that begins with the universal C5 isoprene precursors. The pathway is part of the broader carotenoid synthesis

network found in photosynthetic bacteria.[1][8]

The key steps are:

- Phytoene Synthesis: Two molecules of Geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid, condense to form the C40 backbone of phytoene.[1]
- Desaturation: Phytoene undergoes three successive desaturation steps, catalyzed by the enzyme phytoene desaturase (CrtI), to introduce conjugated double bonds, yielding neurosporene.[1][9]
- Hydration: The C1 position of neurosporene is hydrated by the enzyme CrtC, adding a hydroxyl group.[10]
- Methylation: The hydroxyl group is then methylated using S-adenosylmethionine (SAM) as the methyl donor, a reaction that forms the characteristic methoxy group of **spheroidene**.[4]

In some bacteria and under certain conditions (e.g., aerobic), **spheroidene** can be further oxidized by the enzyme CrtA to produce the ketone spheroidenone.[1][11]

[Click to download full resolution via product page](#)

Fig. 1: Biosynthesis pathway of **Spheroidene**.

Experimental Methodologies

The isolation, purification, and characterization of **spheroidene** rely on a combination of chromatographic and spectroscopic techniques.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for purifying all-trans **spheroidene** from bacterial extracts and for separating it from its various cis-isomers and other carotenoids.[12]

- Objective: To obtain a pure sample of a specific **spheroidene** isomer for spectroscopic analysis.
- Stationary Phase: A C18 reversed-phase column (e.g., 200 × 4.6 mm, 5 µm particle size) is commonly used.[12]
- Mobile Phase: A gradient elution program is effective. A typical protocol might start with an isocratic phase of methanol/n-hexane (95/5 v/v), followed by a linear gradient to methanol/water mixtures to elute different components.[12]
- Flow Rate: A standard flow rate is 1.0-2.0 mL/min.[12]
- Detection: The eluent is monitored using a UV-Vis detector set to the absorption maximum of **spheroidene**, typically around 450 nm.[12] Fractions corresponding to the desired peak are collected for further analysis.

Spectroscopic Analysis

Spectroscopy is essential for confirming the identity of **spheroidene** and probing its electronic properties.

- Objective: To determine the absorption characteristics and excited-state dynamics.
- Protocol (Absorption Spectroscopy):

- A purified sample of **spheroidene** is dissolved in a spectroscopic-grade solvent (e.g., n-hexane, tetrahydrofuran).[6][13]
- The solution is placed in a quartz cuvette.
- An absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 300–600 nm.
- The resulting spectrum shows the characteristic three-peaked vibronic structure of the $S_0 \rightarrow S_2$ transition, and the wavelengths of maximum absorbance (λ_{max}) are determined.[6][7]

- Protocol (Transient Absorption Spectroscopy):
 - This pump-probe technique is used to measure the lifetimes of excited states (e.g., S_1).
 - A femtosecond laser pulse (the "pump") excites the sample.
 - A second, delayed pulse (the "probe") measures the change in absorption of the sample as the excited states relax.
 - By varying the delay time between the pump and probe pulses, the decay kinetics of the excited states can be mapped out, allowing for the calculation of their lifetimes.[7][14]

Structural Elucidation *in situ*

Determining the conformation of **spheroidene** within its native protein environment required X-ray crystallography.

- Objective: To determine the three-dimensional structure and conformation of **spheroidene** as it is bound within the photosynthetic reaction center.
- Protocol:
 - Crystals of the photosynthetic reaction center from *Rhodobacter sphaeroides* are grown.
 - The crystals are exposed to a high-intensity X-ray beam.

- The diffraction pattern of the X-rays is recorded by a detector.
- This pattern is computationally analyzed to generate an electron density map of the protein and its bound cofactors.
- The known chemical structure of **spheroidene** is then fitted into the corresponding electron density, which revealed its 15-cis isomeric form and specific orientation relative to the bacteriochlorophylls.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spheroidene - Wikipedia [en.wikipedia.org]
- 2. Electronic and vibrational properties of carotenoids: from in vitro to in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spheroidene | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carotenoid biosynthesis in *Rhodopseudomonas sphaeroides*. S-Adenosylmethionine as the methylating agent in the biosynthesis of spheroidene and spheroidenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of spheroidene in the photosynthetic reaction center from *Y Rhodobacter sphaeroides* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium *Rhodobacter sphaeroides* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spheroidenone | C41H58O2 | CID 5366412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bowdoin.edu [bowdoin.edu]
- 13. mdpi.com [mdpi.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure of Spheroidene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075920#what-is-the-chemical-structure-of-spheroidene\]](https://www.benchchem.com/product/b075920#what-is-the-chemical-structure-of-spheroidene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com